4,4'-Bis(3-methylphenoxy)-1,1'-biphenyl
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Overview
Description
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 3-methylphenoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl typically involves the reaction of 3-methylphenol with 4,4’-dibromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3-methylphenoxy)ethane: Similar in structure but with an ethane backbone instead of a biphenyl core.
4,4’-Bis(4-methylphenoxy)-1,1’-biphenyl: Similar but with 4-methylphenoxy groups instead of 3-methylphenoxy groups.
Uniqueness
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
84305-21-5 |
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Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-methyl-3-[4-[4-(3-methylphenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C26H22O2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18H,1-2H3 |
InChI Key |
HLZSGQOZPKERTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)C |
Origin of Product |
United States |
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